Carbamyl-PAF

Descripción

Propiedades

IUPAC Name |

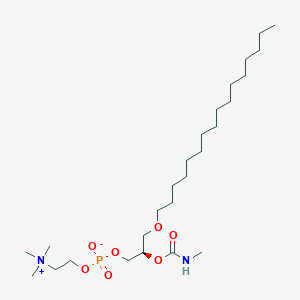

[(2R)-3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFHZBKBDFRYHS-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91575-58-5 | |

| Record name | 1-O-Hexadecyl-2-N-methylcarbamol -sn-glycerol-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091575585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbamyl-PAF

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamyl-platelet-activating factor (C-PAF), a synthetic analog of platelet-activating factor (PAF), serves as a potent and metabolically stable agonist for the PAF receptor (PAFR). Its resistance to rapid degradation, unlike endogenous PAF, makes it a valuable tool for investigating PAF-mediated signaling pathways and their physiological and pathological consequences. This guide provides a comprehensive overview of the molecular mechanisms underlying C-PAF's action, from receptor binding to downstream cellular responses. It includes detailed signaling pathways, quantitative data on its activity, and methodologies for its experimental investigation.

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of biological processes, including inflammation, platelet aggregation, and anaphylaxis. Its signaling is mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Carbamyl-PAF (1-O-hexadecyl-2-N-methylcarbamyl-glycero-3-phosphocholine) is a structurally related analog characterized by the substitution of the acetyl group at the sn-2 position with a carbamyl moiety. This modification confers significant resistance to hydrolysis by acetylhydrolases, resulting in a prolonged half-life and sustained receptor activation. Understanding the precise mechanism of action of C-PAF is crucial for its application in research and for the development of therapeutics targeting the PAF signaling axis.

Receptor Binding and Activation

C-PAF initiates its biological effects by binding to the PAFR. This interaction has been characterized in various cell types, with quantitative data available for specific systems.

Binding Affinity

Binding studies using radiolabeled ligands have been employed to determine the affinity of C-PAF for the PAFR. In human Burkitt's lymphoma-derived Raji cells, Scatchard analysis of C-PAF binding data revealed a single class of high-affinity binding sites.[1]

Table 1: Binding Characteristics of this compound to the PAF Receptor on Raji Lymphoblasts

| Parameter | Value | Cell Type | Reference |

| Dissociation Constant (Kd) | 2.9 ± 0.9 nM | Raji Lymphoblasts | [1] |

| Number of Binding Sites per Cell (Bmax) | 14,800 | Raji Lymphoblasts | [1] |

Competition binding studies have indicated that C-PAF has approximately one-third the potency of native PAF in displacing radiolabeled PAF from its receptor on Raji lymphoblasts.[1]

Intracellular Signaling Pathways

Upon binding of C-PAF, the PAFR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the initiation of downstream signaling cascades. The PAFR is known to couple to at least two major G-protein families: Gq and Gi.[2][3]

Gq-Mediated Pathway: Phospholipase C Activation and Calcium Mobilization

The primary signaling pathway activated by C-PAF is mediated by the Gq family of G-proteins.[2]

-

Gq Activation: Ligand-bound PAFR activates Gαq and its associated Gβγ subunits.

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates the membrane-bound enzyme Phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] This rapid increase in intracellular calcium is a hallmark of C-PAF activity and has been observed in a dose-dependent manner.[1]

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

References

- 1. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbamyl-PAF (cPAF): A Technical Guide for Researchers

An In-depth Examination of the Structure, Properties, and Biological Activity of a Stable Platelet-Activating Factor Analog

Introduction

Carbamyl-platelet-activating factor (cPAF), also known as Methylcarbamyl PAF C-16, is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF).[1][2] Structurally, it is 1-hexadecyl-2-N-methylcarbamyl-glycero-3-phosphocholine.[3] Unlike the endogenous PAF, which possesses a labile acetyl group at the sn-2 position, cPAF features a stable N-methylcarbamyl moiety.[3] This key structural modification renders cPAF resistant to hydrolysis by acetylhydrolases, the enzymes responsible for PAF degradation.[1][3][4] This metabolic stability makes cPAF an invaluable tool for researchers studying the physiological and pathological roles of PAF and its receptor (PAFR), particularly in the field of inflammation.[1][3][4] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of cPAF, along with detailed experimental protocols and an illustration of its signaling pathway.

Structure and Chemical Properties

Carbamyl-PAF is a glycerophospholipid with a long-chain alkyl ether linkage at the sn-1 position, a carbamate group at the sn-2 position, and a phosphocholine head group at the sn-3 position.[3] Its resistance to enzymatic degradation allows for more sustained and reproducible experimental outcomes compared to native PAF.[1][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1-hexadecyl-2-N-methylcarbamyl-glycero-3-phosphocholine | [3] |

| Synonyms | cPAF, this compound, Methylcarbamyl PAF C-16 | [1][2] |

| Molecular Formula | C26H55N2O7P | [2] |

| Molecular Weight | 538.7 g/mol | [2] |

| CAS Number | 91575-58-5 | [2] |

| Appearance | Liquid | [1] |

| Purity | >98% | [2] |

| Solubility | DMF: 10 mg/mL (18.56 mM) Ethanol: 20 mg/mL (37.13 mM) DMSO: 10 mg/mL (18.56 mM) PBS (pH 7.2): 10 mg/mL (18.56 mM) | [1] |

| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year | [1] |

Biological Activity and Quantitative Data

This compound is a potent agonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1][4] Upon binding to the PAFR, cPAF initiates a cascade of intracellular signaling events that are central to various physiological and pathological processes, including inflammation and allergic responses.[5] Its primary mechanism of action is the activation of the Gq alpha subunit of the associated heterotrimeric G-protein.[6]

One of the key measurable effects of cPAF is the dose-dependent increase in intracellular free calcium ([Ca2+]i).[2][7] This occurs through the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Table 2: Quantitative Bioactivity Data for this compound

| Parameter | Value | Cell Line | Reference(s) |

| Dissociation Constant (Kd) | 2.9 ± 0.9 nM | Raji lymphoblast | [3] |

| Binding Sites per Cell (Bmax) | 14,800 | Raji lymphoblast | [3] |

| Potency vs. PAF | Approximately one-third the potency of native PAF | Raji lymphoblast | [3] |

| Effective Concentration for [Ca2+]i increase | 100 pM - 1 µM | Raji lymphoblast | [2][7] |

Signaling Pathway

The binding of cPAF to the PAF receptor triggers a well-defined signaling cascade that is characteristic of Gq-coupled GPCRs. The following diagram illustrates the key steps in this pathway.

Caption: this compound signaling pathway.

Experimental Protocols

The metabolic stability and potent agonist activity of cPAF make it an ideal tool for a variety of in vitro and in vivo studies. Below are detailed methodologies for two key experiments: a PAF receptor binding assay and an intracellular calcium mobilization assay.

PAF Receptor Binding Assay using [3H]-Carbamyl-PAF

This protocol describes a competitive binding assay to determine the affinity of test compounds for the PAF receptor using radiolabeled cPAF.

a. Experimental Workflow

Caption: Workflow for PAF receptor binding assay.

b. Detailed Methodology

-

Cell Membrane Preparation:

-

Culture Raji lymphoblasts to a density of 1-2 x 10^6 cells/mL.

-

Harvest cells by centrifugation (500 x g, 10 min, 4°C).

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend cells in hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M sucrose, 1 mM EDTA) and incubate on ice for 30 minutes.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.25% BSA) and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-cPAF (at a final concentration near its Kd, e.g., 3 nM), and 50 µL of the competitor compound at various concentrations.

-

For total binding, add 50 µL of assay buffer instead of the competitor.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled PAF or a known PAFR antagonist (e.g., 10 µM WEB 2086) instead of the competitor.

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 20-50 µg of protein).

-

Incubate the plate at 4°C for 60-80 minutes with gentle agitation.[3]

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of [3H]-cPAF) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-cPAF and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure the increase in intracellular calcium concentration in response to cPAF stimulation.

a. Experimental Workflow

Caption: Workflow for intracellular calcium mobilization assay.

b. Detailed Methodology

-

Cell Preparation and Dye Loading:

-

Seed cells (e.g., Raji lymphoblasts or a cell line stably expressing the PAF receptor like HEK293-PAFR) in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight if applicable.

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

-

-

Cell Washing:

-

Gently aspirate the loading buffer from each well.

-

Wash the cells twice with 100 µL of assay buffer (e.g., HBSS with 20 mM HEPES) to remove any extracellular dye.

-

After the final wash, add 100 µL of assay buffer to each well.

-

-

Calcium Measurement:

-

Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.

-

Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4; ratiometric measurement at 340/380 nm excitation and 510 nm emission for Fura-2).

-

Establish a stable baseline fluorescence reading for 15-30 seconds.

-

Inject a solution of cPAF at various concentrations (e.g., 10 pM to 1 µM final concentration) into the wells.[2][7]

-

Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-5 minutes.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F0), or as the change in fluorescence (F - F0).

-

Determine the peak fluorescence response for each concentration of cPAF.

-

Plot the peak response against the logarithm of the cPAF concentration to generate a dose-response curve.

-

Calculate the EC50 value (the concentration of cPAF that produces 50% of the maximal response) using non-linear regression analysis.

-

Conclusion

This compound is a powerful and reliable tool for researchers in pharmacology, immunology, and cell biology. Its resistance to enzymatic degradation provides a significant advantage over native PAF for in vitro and in vivo studies of the PAF receptor and its associated signaling pathways. The detailed information and protocols provided in this guide are intended to facilitate the effective use of cPAF in advancing our understanding of the multifaceted roles of platelet-activating factor in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methylcarbamyl PAF C-16|Platelet Activating Factor Analogue|TargetMol [targetmol.com]

- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Carbamyl-PAF: A Metabolically Stable Agonist of the Platelet-Activating Factor Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamyl-Platelet-Activating Factor (Carbamyl-PAF, C-PAF), chemically known as 1-O-hexadecyl-2-N-methylcarbamyl-sn-glycero-3-phosphocholine, is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF).[1][2] Unlike its endogenous counterpart, C-PAF possesses a carbamyl moiety at the sn-2 position instead of the labile acetyl group, rendering it resistant to hydrolysis by acetylhydrolases.[2][3] This metabolic stability makes this compound an invaluable tool for studying the physiological and pathological roles of the PAF receptor (PAF-R) in inflammatory and thrombotic processes without the complication of rapid degradation.[3] This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative biological activities.

Data Presentation: Quantitative Biological Activity of this compound

The biological activity of this compound has been characterized through various in vitro assays, primarily focusing on its interaction with the PAF receptor and subsequent cellular responses. The following tables summarize the key quantitative data available for this compound, providing a direct comparison with its parent compound, PAF, where data is available.

| Parameter | Cell Line | Value | Reference |

| Dissociation Constant (Kd) | Raji lymphoblasts | 2.9 ± 0.9 nM | [2] |

| Number of Binding Sites (Bmax) | Raji lymphoblasts | 14,800 sites/cell | [2] |

| Potency vs. PAF (Competition Binding) | Raji lymphoblasts | ~ 3-fold lower than PAF | [2] |

Table 1: Receptor Binding Affinity of this compound. This table details the binding characteristics of this compound to the PAF receptor on human Raji lymphoblast cells.

| Assay | Cell Type | Effective Concentration Range | Reference |

| Intracellular Calcium Mobilization | Raji lymphoblasts | 100 pM - 1 µM (dose-dependent increase) | [2] |

| Platelet Aggregation | Human Platelets | Not explicitly quantified, but acts as an agonist. | [4] |

| Neutrophil Activation | Human Neutrophils | Not explicitly quantified, but acts as an agonist. | [4] |

Table 2: Functional Activity of this compound. This table summarizes the concentration range over which this compound elicits key cellular responses mediated by the PAF receptor.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key in vitro assays used to characterize its biological activity.

Synthesis of this compound (1-O-hexadecyl-2-N-methylcarbamyl-sn-glycero-3-phosphocholine)

The synthesis of this compound involves the carbamoylation of the corresponding lysophospholipid, 1-O-hexadecyl-sn-glycero-3-phosphocholine (lyso-PAF). The following protocol is based on the general method described for the synthesis of methyl carbamoyl-PAF.[5]

Materials:

-

1-O-hexadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C16)

-

Methylisocyanate

-

Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Inert gas (e.g., Argon or Nitrogen)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Protonation of Lyso-PAF: Dissolve 1-O-hexadecyl-sn-glycero-3-phosphocholine in an anhydrous aprotic solvent under an inert atmosphere. The protonation of the phosphate group is a prerequisite for the subsequent reaction.

-

Carbamoylation: To the stirred solution of protonated lyso-PAF, add a molar excess of methylisocyanate.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield pure 1-O-hexadecyl-2-N-methylcarbamyl-sn-glycero-3-phosphocholine.

Characterization: The structure of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Radioligand Binding Assay for PAF Receptor

This protocol is adapted from the study by Travers et al. (1992) and general radioligand binding assay procedures. It is designed to determine the binding affinity (Kd) and the number of binding sites (Bmax) for this compound on the PAF receptor.

Materials:

-

Raji lymphoblast cell membranes (or other cells expressing PAF receptor)

-

[³H]-PAF (radioligand)

-

Unlabeled this compound (competitor)

-

Unlabeled PAF (for non-specific binding determination)

-

Binding buffer (e.g., Tris-HCl buffer containing MgCl₂ and BSA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Prepare cell membranes from Raji lymphoblasts according to standard cell fractionation protocols. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes, [³H]-PAF, and binding buffer.

-

Non-specific Binding: Cell membranes, [³H]-PAF, a high concentration of unlabeled PAF (e.g., 1 µM), and binding buffer.

-

Competition Binding: Cell membranes, [³H]-PAF, and increasing concentrations of unlabeled this compound.

-

-

Incubation: Incubate the plate at 4°C for 60-80 minutes to reach binding equilibrium.[2]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific Binding: Subtract non-specific binding from total binding.

-

Saturation Analysis: Plot specific binding against the concentration of [³H]-PAF to determine Kd and Bmax using Scatchard analysis or non-linear regression.

-

Competition Analysis: Plot the percentage of specific [³H]-PAF binding against the concentration of this compound to determine the IC50 value, which can be converted to a Ki value.

-

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the ability of this compound to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a key downstream event in PAF receptor signaling.

Materials:

-

Raji lymphoblasts (or other suitable cell line)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound

-

Fluorescence plate reader or fluorometer with kinetic reading capabilities

Procedure:

-

Cell Loading:

-

Harvest and wash the cells.

-

Resuspend the cells in HBSS containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.

-

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Assay:

-

Resuspend the loaded cells in HBSS and transfer to a 96-well plate.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add varying concentrations of this compound (e.g., 100 pM to 1 µM) to the wells.[2]

-

Immediately begin recording the fluorescence intensity over time to measure the change in [Ca²⁺]i.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (or the ratio of fluorescence at different excitation/emission wavelengths for ratiometric dyes like Fura-2) relative to the baseline.

-

Plot the peak change in fluorescence against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

-

Signaling Pathway of this compound

As a PAF receptor agonist, this compound initiates the same signaling cascade as endogenous PAF. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon ligand binding, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including platelet aggregation, neutrophil activation, and inflammatory mediator release.

Conclusion

This compound serves as a critical research tool for elucidating the complex roles of the PAF receptor in health and disease. Its resistance to metabolic degradation allows for more controlled and prolonged experimental conditions compared to native PAF. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of PAF-mediated signaling and the development of novel therapeutic interventions for inflammatory and thrombotic disorders.

References

- 1. Optimization and characterization of a carbamate inhibitor for plasma platelet-activating factor acetylhydrolase (pPAFAH) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methylcarbamyl PAF C-16|Platelet Activating Factor Analogue|TargetMol [targetmol.com]

- 5. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]

Carbamyl-PAF: A Metabolically Stable Agonist of the Platelet-Activating Factor Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent, endogenously produced phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] Its effects are mediated through the platelet-activating factor receptor (PAF-R), a G-protein coupled receptor (GPCR).[2] The inherent metabolic instability of PAF, however, presents challenges for its use in research settings. Carbamyl-PAF (c-PAF), a synthetic analog of PAF, overcomes this limitation. Characterized by the substitution of the acetyl group at the sn-2 position with a metabolically stable N-methylcarbamyl moiety, c-PAF acts as a potent and reliable PAF-R agonist.[3] This stability makes c-PAF an invaluable tool for investigating the intricate signaling pathways and physiological responses initiated by PAF-R activation.[3][4] This technical guide provides a comprehensive overview of c-PAF, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound exerts its biological effects by binding to and activating the platelet-activating factor receptor (PAF-R).[5] As a GPCR, PAF-R is coupled to heterotrimeric G-proteins, primarily of the Gq family.[5] Upon agonist binding, a conformational change in the receptor induces the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.[6] The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C (PLC).[2]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3, a soluble molecule, diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The resulting increase in intracellular calcium concentration is a key event in platelet activation.[2] Simultaneously, the lipophilic DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[7] The activation of PKC and the increase in intracellular calcium orchestrate a cascade of downstream signaling events, culminating in the physiological responses associated with PAF-R activation, such as platelet aggregation and degranulation.[2]

Quantitative Data

The following table summarizes the available quantitative data for this compound's interaction with the Platelet-Activating Factor Receptor.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 2.9 ± 0.9 nM | Raji lymphoblasts | [3] |

| Relative Potency vs. PAF | ~3-fold lower | Raji lymphoblasts (competition binding) | [3] |

| EC50 (Platelet Aggregation) | Not explicitly found in the searched literature. | - | - |

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by the binding of this compound to its receptor.

References

- 1. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 6. Platelet aggregatory response to platelet activating factor (PAF), ex vivo, and PAF-acetylhydrolase activity in patients with unstable angina: effect of c7E3 Fab (abciximab) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intelligent classification of platelet aggregates by agonist type | eLife [elifesciences.org]

In vitro stability of Carbamyl-PAF compared to PAF

An In-Depth Technical Guide to the In Vitro Stability of Carbamyl-PAF Compared to PAF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a highly potent, pro-inflammatory phospholipid mediator involved in a vast array of physiological and pathological processes, including inflammation, thrombosis, and oncogenesis.[1][2] Its biological effects are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR).[3][4] A significant challenge in the study and therapeutic application of PAF is its extremely short biological half-life. PAF is rapidly inactivated by a family of enzymes known as PAF acetylhydrolases (PAF-AH), which hydrolyze the acetyl group at the sn-2 position of the glycerol backbone.[5][6][7]

To overcome this limitation, metabolically stable analogs of PAF have been developed. Among these, this compound (c-PAF), or 1-O-alkyl-2-N-methylcarbamyl-glycero-3-phosphocholine, is a notable example.[8] By replacing the labile sn-2 acetyl group with a chemically robust N-methylcarbamyl moiety, c-PAF retains its ability to act as a PAFR agonist while exhibiting profound resistance to enzymatic degradation.[8][9] This enhanced stability makes c-PAF an invaluable tool for investigating the sustained effects of PAFR activation in various in vitro and in vivo models.

This technical guide provides a detailed comparison of the in vitro stability of c-PAF and PAF, outlines experimental protocols for stability assessment, and illustrates the key molecular interactions and signaling pathways.

Comparative Stability and Properties

The fundamental difference in the in vitro stability between PAF and c-PAF lies in their susceptibility to enzymatic hydrolysis by PAF acetylhydrolase (PAF-AH). The ester bond of the acetyl group in PAF is an ideal substrate for this enzyme, leading to rapid degradation. In contrast, the carbamate bond in c-PAF is resistant to this enzymatic action.

One study demonstrated that while native PAF is readily metabolized, c-PAF was not significantly metabolized by Raji lymphoblasts when incubated at 37°C.[8] This resistance to degradation allows for sustained receptor activation in experimental systems. The half-life of PAF in circulation is limited to just minutes due to the activity of plasma PAF-AH.[5]

Table 1: Quantitative Data and Property Comparison of PAF and this compound

| Property | Platelet-Activating Factor (PAF) | This compound (c-PAF) | Reference(s) |

| Chemical Structure | 1-O-alkyl-2-acetyl -sn-glycero-3-phosphocholine | 1-O-alkyl-2-N-methylcarbamyl -glycero-3-phosphocholine | [8] |

| Primary Degrading Enzyme | PAF Acetylhydrolase (PAF-AH) | Resistant to PAF Acetylhydrolase | [8][10] |

| Metabolic Stability | Low; rapidly hydrolyzed to the inactive lyso-PAF. | High; not significantly metabolized by cells in vitro. | [8][9] |

| Biological Half-life | Very short (e.g., <30 seconds in murine circulation). | Significantly extended due to metabolic stability. | [5][11] |

| Receptor Activity | Potent agonist of the PAF Receptor (PAFR). | Agonist of the PAF Receptor (PAFR), with approximately one-third the potency of PAF. | [8] |

| Primary Application | Endogenous signaling molecule; short-acting experimental agent. | Metabolically stable research tool for sustained PAFR activation studies. | [8][9] |

Molecular Basis for Stability Difference

The stability of c-PAF is a direct result of its chemical structure. The diagram below illustrates the structural difference between PAF and c-PAF and why the latter is resistant to enzymatic degradation by PAF-AH.

Experimental Protocols

This section provides a representative protocol for an in vitro assay to directly compare the stability of PAF and c-PAF in a biological matrix, such as human plasma, which contains active PAF-AH.

Protocol: Comparative In Vitro Stability Assay in Human Plasma

1. Objective: To quantify and compare the rate of degradation of PAF and c-PAF in human plasma over time.

2. Materials:

-

PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine)

-

This compound (c-PAF)

-

Human plasma (pooled, heparinized)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol (ice-cold, HPLC grade)

-

Internal standard (e.g., a structurally similar, stable lipid not present in plasma)

-

LC-MS/MS system (Liquid Chromatography-Tandem Mass Spectrometry)

3. Experimental Workflow: The general workflow for this stability assay is depicted below.

4. Detailed Method:

-

Preparation: Thaw frozen human plasma on ice. Prepare stock solutions of PAF and c-PAF (e.g., 1 mg/mL in ethanol).

-

Incubation:

-

Pre-warm plasma to 37°C for 5 minutes.

-

Spike the plasma with either PAF or c-PAF to a final concentration of 1 µM. Mix gently by inversion.

-

Incubate the mixture in a shaking water bath at 37°C.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 2, 5, 10, 30, and 60 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

-

The t=0 sample should be taken immediately after adding the compound.

-

-

Reaction Quenching and Protein Precipitation:

-

Immediately add the 100 µL aliquot to a microcentrifuge tube containing 300 µL of ice-cold methanol and the internal standard. This stops the enzymatic reaction and precipitates plasma proteins.[12]

-

Vortex vigorously for 30 seconds.

-

-

Sample Processing:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

-

-

Analytical Quantification:

-

Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of PAF, c-PAF, and the internal standard.[12][13]

-

The concentration of the remaining parent compound at each time point is determined by comparing its peak area to that of the internal standard against a standard curve.

-

5. Data Analysis:

-

Plot the percentage of the remaining compound against time for both PAF and c-PAF.

-

Calculate the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k) for each compound.

-

The results are expected to show a rapid decline in PAF concentration, while the c-PAF concentration should remain relatively constant throughout the experiment.

Signaling Pathway Activation

Despite its enhanced stability, c-PAF functions as a true PAF analog by activating the same intracellular signaling pathways as native PAF.[8][14] Both ligands bind to the PAFR, which couples to various G proteins (primarily Gq and Gi) to initiate a cascade of downstream events.[3][15] This leads to the activation of key enzymes like Phospholipase C (PLC) and Mitogen-Activated Protein Kinases (MAPKs), culminating in diverse cellular responses such as inflammation, platelet aggregation, and cell proliferation.[3][16]

Conclusion

This compound serves as a critical research tool due to its remarkable in vitro stability compared to the labile native PAF. This stability, conferred by the replacement of the sn-2 acetyl group with a carbamyl moiety, renders it resistant to degradation by PAF acetylhydrolases. This property allows for prolonged and controlled activation of the PAF receptor in experimental settings, enabling researchers to dissect the complex and sustained downstream effects of PAF signaling. The protocols and data presented in this guide provide a framework for scientists and drug development professionals to effectively utilize and evaluate these compounds in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Platelet-activating factor: receptors and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PAF analogues capable of inhibiting PAF acetylhydrolase activity suppress migration of isolated rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Optimization and characterization of a carbamate inhibitor for plasma platelet-activating factor acetylhydrolase (pPAFAH) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Role of Carbamyl-PAF in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamyl-Platelet-Activating Factor (CPAF), a synthetic and metabolically stable analog of Platelet-Activating Factor (PAF), serves as a critical tool in oncological research. PAF is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, immune responses, and, notably, cancer progression.[1] The native PAF molecule is rapidly degraded, making it challenging to study its long-term effects. CPAF, being resistant to hydrolysis by serum acetyl-hydrolase, provides a stable means to investigate the sustained activation of the PAF receptor (PAFR) and its downstream consequences on cancer biology.[2][3]

The PAF/PAFR signaling axis is increasingly recognized for its pivotal role in tumorigenesis, influencing processes such as cell proliferation, survival, angiogenesis, and metastasis.[1][4] Many types of malignant cells express PAFR, a G-protein coupled receptor (GPCR), making this system a promising target for novel cancer therapies.[1][5] This guide provides an in-depth examination of CPAF's role in cancer cell proliferation studies, detailing its mechanism of action, summarizing key quantitative findings, and outlining experimental protocols for its investigation.

Mechanism of Action: PAFR-Mediated Signaling

CPAF exerts its biological effects by acting as a potent agonist for the Platelet-Activating Factor Receptor (PAFR).[1][3] The binding of CPAF to this seven-transmembrane GPCR initiates a cascade of intracellular signaling events that drive cellular proliferation.[1][4] Key pathways implicated in CPAF-induced cancer cell proliferation include the MAPK/ERK, PI3K/AKT, and STAT3 pathways.

Key Signaling Pathways

-

MAPK/ERK Pathway: Activation of PAFR can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. This pathway is a central regulator of cell proliferation, and its activation by CPAF is a critical mechanism for promoting the growth of cancer cells.[4][6] The signal is transduced through G-proteins to downstream effectors that ultimately activate ERK, which then translocates to the nucleus to regulate transcription factors involved in cell cycle progression.[7][8]

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another crucial mediator of CPAF's pro-proliferative effects.[4][6] Upon PAFR activation, PI3K is stimulated to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates AKT.[9] Activated AKT modulates numerous downstream targets that are involved in promoting cell survival and cell cycle progression, thereby contributing to tumor growth.[10][11]

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway has also been identified as a downstream target of PAFR activation.[6][12] Persistent STAT3 activation is a known oncogenic driver in many cancers.[13] The CPAF/PAFR axis can initiate a feedback loop with STAT3, promoting its activation and leading to the transcription of genes that enhance tumor cell proliferation and survival.[6][14]

References

- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAF Produced by Human Breast Cancer Cells Promotes Migration and Proliferation of Tumor Cells and Neo-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy | Clinics [elsevier.es]

- 5. PAF receptor and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of constitutive signal transducer and activator of transcription 3 activation by novel platinum complexes with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Investigating PAF Receptor Desensitization with Carbamyl-PAF: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of Platelet-Activating Factor (PAF) receptor desensitization, with a particular focus on the use of the stable PAF analog, Carbamyl-PAF (cPAF). This document outlines the core signaling pathways, detailed experimental protocols for studying desensitization, and a compilation of relevant quantitative data.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[2] Upon activation, the PAFR couples to various G proteins, primarily Gq and Gi, to initiate a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), phospholipase A2 (PLA2), and mitogen-activated protein kinases (MAPKs).[2]

A critical regulatory mechanism for PAFR signaling is desensitization, a process that attenuates the cellular response to prolonged or repeated agonist exposure. This process is crucial for preventing overstimulation and maintaining cellular homeostasis. Desensitization of the PAFR is a multi-step process involving:

-

Receptor Phosphorylation: Agonist binding triggers the phosphorylation of serine and threonine residues in the intracellular domains of the receptor, particularly the C-terminal tail. This phosphorylation is primarily mediated by G-protein coupled receptor kinases (GRKs) and protein kinase C (PKC).

-

β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins.

-

Uncoupling from G-proteins: The binding of β-arrestin sterically hinders the interaction of the receptor with its cognate G-proteins, thereby terminating downstream signaling.

-

Receptor Internalization: The receptor-β-arrestin complex is targeted for internalization into endocytic vesicles, removing the receptor from the cell surface and further contributing to desensitization.

This compound (cPAF), a synthetic analog of PAF, is a valuable tool for studying these processes. Unlike native PAF, which is rapidly degraded by the enzyme PAF acetylhydrolase, cPAF is metabolically stable.[3][4] This stability allows for more controlled and prolonged stimulation of the PAFR, making it ideal for investigating the kinetics and long-term aspects of receptor desensitization and internalization.[3][5]

Data Presentation

The following tables summarize quantitative data for PAF and this compound, providing a basis for experimental design and data interpretation.

| Ligand | Receptor/Cell Type | Binding Affinity (Kd) | Reference |

| This compound | Raji lymphoblast PAF receptor | 2.9 ± 0.9 nM | [3] |

| PAF | Rat peritoneal polymorphonuclear leukocytes | 4.74 ± 2.59 nM |

Table 1: Ligand Binding Affinities for the PAF Receptor. This table presents the dissociation constants (Kd) for this compound and PAF, indicating their binding affinities to the PAF receptor in different cell types.

| Ligand | Cell Type | Assay | EC50/Concentration Range | Reference |

| This compound | Raji lymphoblasts | Intracellular Calcium Increase | 100 pM - 1 µM (dose-dependent increase) | [3] |

| PAF | Neurohybrid NG108-15 cells | Intracellular Calcium ([Ca²⁺]i) Mobilization | 6.8 nM | [6] |

| PAF | Neurohybrid NG108-15 cells | IP3 Formation | 5.1 nM | [6] |

| PAF | Human Platelets (unstable angina patients) | Platelet Aggregation | Significantly lower than controls | [7] |

| PAF | Human Platelets | Platelet Aggregation | Threshold dose ~100 nM (dose-dependent from 50 nM to 14 µM) | [8] |

Table 2: Functional Potency of PAF and this compound. This table summarizes the effective concentrations (EC50) or active concentration ranges for PAF and this compound in various functional assays, highlighting their potency in initiating downstream signaling events.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate PAF receptor desensitization with this compound.

Cell Culture and Maintenance

-

Cell Lines: Cell lines endogenously expressing the PAF receptor (e.g., human neutrophils, platelets, Raji lymphoblasts) or recombinant cell lines (e.g., HEK293 or CHO cells stably expressing the human PAF receptor) are suitable.

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂. For stable cell lines, include the appropriate selection antibiotic in the culture medium.

Radioligand Binding Assay for Receptor Downregulation

This assay quantifies the number of PAF receptors on the cell surface following agonist treatment.

-

Materials:

-

[³H]-PAF or other suitable radiolabeled PAFR antagonist.

-

Unlabeled PAF or cPAF.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash Buffer (ice-cold Binding Buffer).

-

Scintillation fluid.

-

-

Procedure:

-

Cell Plating: Seed cells in 24- or 48-well plates to achieve a confluent monolayer.

-

Agonist Treatment: Treat cells with varying concentrations of cPAF or PAF for different time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C to induce receptor internalization.

-

Washing: After treatment, wash the cells twice with ice-cold PBS to remove the agonist.

-

Binding: Incubate the cells with a saturating concentration of [³H]-PAF in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled PAF for 2-3 hours at 4°C to prevent further internalization.

-

Washing: Wash the cells three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH, 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The decrease in specific binding over time in cPAF-treated cells compared to untreated cells reflects the extent of receptor internalization.

-

Calcium Mobilization Assay for Functional Desensitization

This assay measures the ability of the PAFR to signal through the Gq/PLC pathway after an initial agonist exposure.

-

Materials:

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

PAF and cPAF.

-

-

Procedure:

-

Cell Loading: Load cells with a calcium-sensitive dye by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove excess dye.

-

Desensitization: Stimulate the cells with a desensitizing concentration of cPAF for a defined period (e.g., 5-30 minutes).

-

Second Challenge: After the desensitization period, challenge the cells with a second dose of cPAF or PAF and measure the intracellular calcium response using a fluorescence plate reader or microscope.

-

Data Analysis: Compare the magnitude of the calcium response to the second challenge in desensitized cells to that in control cells (pre-treated with buffer only). A reduced response indicates homologous desensitization. To test for heterologous desensitization, use a different agonist for the second challenge.

-

Western Blotting for Receptor Phosphorylation

This technique is used to detect the phosphorylation of the PAF receptor upon agonist stimulation.

-

Materials:

-

Lysis Buffer containing protease and phosphatase inhibitors.

-

Primary antibody specific for the phosphorylated form of the PAF receptor (if available) or a pan-PAFR antibody to observe mobility shifts.

-

Secondary antibody conjugated to horseradish peroxidase (HRP).

-

Chemiluminescent substrate.

-

-

Procedure:

-

Agonist Stimulation: Treat cells with cPAF for various short time points (e.g., 0, 1, 2, 5, 10 minutes).

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: An increase in the signal from a phospho-specific antibody or an upward shift in the molecular weight of the PAFR band (due to phosphorylation) indicates agonist-induced receptor phosphorylation.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

References

- 1. Biochemistry of Platelet Activating Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platelet aggregatory response to platelet activating factor (PAF), ex vivo, and PAF-acetylhydrolase activity in patients with unstable angina: effect of c7E3 Fab (abciximab) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbamyl-PAF: A Technical Guide for Studying G-Protein Coupled Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamyl-Platelet-Activating Factor (C-PAF), a synthetic analog of the potent inflammatory phospholipid Platelet-Activating Factor (PAF), serves as a critical tool for investigating G-protein coupled receptor (GPCR) signaling. Its key advantage lies in its metabolic stability; unlike native PAF, C-PAF is resistant to rapid degradation by acetylhydrolases, ensuring more stable and reproducible experimental conditions.[1][2] This stability makes it an invaluable agonist for dissecting the intricacies of the PAF receptor (PAFR), a GPCR implicated in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.

This technical guide provides an in-depth overview of the use of Carbamyl-PAF in studying PAFR signaling, complete with quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

Quantitative Data

This compound's interaction with the PAF receptor has been characterized by its binding affinity and functional potency in various cell types. The following tables summarize key quantitative data for C-PAF, providing a comparative reference for experimental design.

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Kd) | 2.9 ± 0.9 nM | Raji lymphoblasts | [1] |

| Receptor Number | ~14,800 sites/cell | Raji lymphoblasts | [1] |

| Assay | C-PAF Potency | Comparison to PAF | Cell Line | Reference |

| Competition Binding | ~ 3-fold lower | Has about one-third the potency of native PAF | Raji lymphoblasts | [1] |

| Calcium Mobilization | Dose-dependent increase from 100 pM to 1 µM | - | Raji lymphoblasts | [1] |

| Chemotaxis | Potent chemoattractant | - | Human eosinophils | [3] |

Signaling Pathways

The PAF receptor is a pleiotropic GPCR, coupling to multiple G protein subtypes, primarily Gq and Gi, to initiate a cascade of intracellular signaling events. This compound, as a PAFR agonist, triggers these pathways, leading to diverse cellular responses.

Gq-Mediated Signaling Pathway

Activation of the Gq pathway by C-PAF leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, a key second messenger in many cellular processes. DAG, in concert with the elevated intracellular calcium, activates protein kinase C (PKC).

Gi-Mediated Signaling and ERK Activation

In addition to Gq coupling, the PAF receptor can also signal through Gi proteins. This pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Furthermore, PAFR activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway. While the exact mechanism of PAFR-mediated ERK activation is complex and may be independent of G-protein activation in some contexts, it represents a significant downstream signaling event controlling cellular processes like proliferation and gene expression.[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for key experiments used to characterize the activity of this compound at the PAF receptor.

Receptor Binding Assay (Competitive)

This assay quantifies the affinity of C-PAF for the PAF receptor by measuring its ability to compete with a radiolabeled PAF receptor ligand.

Workflow:

Detailed Protocol:

-

Cell Membrane Preparation:

-

Culture cells expressing the PAF receptor (e.g., Raji lymphoblasts, platelets) to the desired density.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.25% BSA) and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Assay buffer

-

A fixed concentration of radiolabeled PAF (e.g., [3H]PAF)

-

Increasing concentrations of unlabeled C-PAF (or PAF for a standard curve).

-

For non-specific binding, add a high concentration of unlabeled PAF.

-

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-80 minutes).[1]

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of C-PAF.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of C-PAF that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the PAF receptor by C-PAF.

Workflow:

Detailed Protocol:

-

Cell Preparation:

-

Seed cells expressing the PAF receptor into a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

-

On the day of the assay, remove the culture medium.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid can be included to prevent dye leakage.

-

Add the loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.

-

After incubation, wash the cells with the assay buffer to remove excess dye.

-

-

Calcium Measurement:

-

Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

-

Establish a stable baseline fluorescence reading for each well.

-

Prepare a separate 96-well plate with serial dilutions of C-PAF.

-

The instrument will automatically add the C-PAF solutions to the cell plate while simultaneously recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of C-PAF.

-

Plot the peak response against the log concentration of C-PAF.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of C-PAF that produces 50% of the maximal response).

-

Chemotaxis Assay (Transwell)

This assay assesses the ability of C-PAF to induce directed cell migration, a key physiological response mediated by the PAF receptor.

Workflow:

Detailed Protocol:

-

Cell Preparation:

-

Isolate the cells of interest (e.g., human eosinophils or neutrophils) from whole blood using density gradient centrifugation.

-

Resuspend the cells in a serum-free or low-serum medium at a specific concentration (e.g., 1 x 10^6 cells/mL).

-

-

Assay Setup:

-

Use a 24-well plate with transwell inserts (typically with a pore size of 3-8 µm, depending on the cell type).

-

In the lower chambers of the plate, add the assay medium containing various concentrations of C-PAF to create a chemotactic gradient. Include a negative control (medium alone) and a positive control (a known chemoattractant).

-

Carefully place the transwell inserts into the wells.

-

-

Cell Migration:

-

Add the prepared cell suspension to the upper chamber of each transwell insert.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for cell migration (e.g., 1-4 hours).

-

-

Quantification of Migration:

-

After incubation, remove the transwell inserts.

-

Carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde).

-

Stain the fixed cells with a suitable stain (e.g., crystal violet or DAPI).

-

Wash the inserts to remove excess stain and allow them to dry.

-

Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured to quantify migration.

-

-

Data Analysis:

-

Calculate the average number of migrated cells for each concentration of C-PAF.

-

The results can be expressed as a chemotactic index, which is the fold increase in migration in response to C-PAF compared to the negative control.

-

Plot the number of migrated cells or the chemotactic index against the log concentration of C-PAF to generate a dose-response curve and determine the EC50.

-

Conclusion

This compound is a robust and reliable tool for the study of PAF receptor signaling. Its metabolic stability provides a significant advantage over native PAF, allowing for more controlled and reproducible in vitro and in vivo experiments. By employing the quantitative data and detailed experimental protocols outlined in this guide, researchers can effectively characterize the pharmacological properties of C-PAF and further elucidate the complex signaling networks regulated by the PAF receptor. This knowledge is essential for advancing our understanding of the roles of PAF in health and disease and for the development of novel therapeutic strategies targeting this important GPCR.

References

- 1. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Platelet-activating factor. A potent chemotactic and chemokinetic factor for human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of ERK1/2 by platelet-activating factor receptor is independent of receptor internalisation and G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Carbamyl-PAF experimental protocol for cell culture

Application Notes: Carbamyl-PAF in Cell Culture

Introduction

Carbamyl-platelet-activating factor (this compound or c-PAF) is a synthetic, non-hydrolyzable analog of the potent lipid mediator, Platelet-Activating Factor (PAF).[1][2] Unlike native PAF, c-PAF is resistant to metabolic inactivation by acetylhydrolases, making it a stable and reliable tool for in vitro studies.[2] It functions as an agonist for the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cell types, including cancer cells, endothelial cells, and immune cells.[3][4] Activation of PAFR by c-PAF triggers a cascade of intracellular signaling pathways that are implicated in numerous physiological and pathological processes, such as inflammation, angiogenesis, and cancer cell proliferation, survival, and metastasis.[3][4][5][6] These properties make c-PAF an invaluable reagent for researchers investigating the roles of the PAF/PAFR axis in cellular functions and disease progression.

Mechanism of Action

Upon binding to the PAFR, c-PAF induces a conformational change in the receptor, leading to the activation of associated G-proteins, primarily Gq.[3] This initiates downstream signaling cascades, including the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Subsequently, major signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the PI3K/Akt pathway are activated, influencing gene expression related to cell survival, proliferation, and migration.[4][5]

Figure 1: Simplified c-PAF signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to c-PAF and its effects in cell culture experiments.

Table 1: Receptor Binding Affinity of c-PAF Data obtained from studies on Raji lymphoblast cells.[2]

| Ligand | Receptor | Kd (nM) | Binding Sites per Cell |

| This compound | PAF Receptor | 2.9 ± 0.9 | ~14,800 |

Table 2: Example Dose-Response Data for c-PAF in a Cell Viability Assay Hypothetical data based on typical results for MDA-MB-231 breast cancer cells after 48-hour treatment.

| c-PAF Concentration (nM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 5.2 |

| 1 | 102 | 4.8 |

| 10 | 115 | 6.1 |

| 100 | 128 | 7.3 |

| 1000 (1 µM) | 135 | 8.0 |

Table 3: Example Data for c-PAF Induced Apoptosis Analysis Hypothetical data for a cancer cell line treated with a high concentration of c-PAF (e.g., 10 µM) for 72 hours, analyzed by Annexin V/PI flow cytometry.

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 95.1 | 2.5 | 2.4 |

| c-PAF (10 µM) | 88.3 | 6.8 | 4.9 |

Experimental Protocols

Figure 2: General experimental workflow for c-PAF studies.

Protocol 1: Cell Viability Assay (MTT or CCK-8)

This protocol assesses the effect of c-PAF on cell proliferation and viability. The MDA-MB-231 human breast cancer cell line is used as an example.

Materials:

-

MDA-MB-231 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (c-PAF)

-

Sterile PBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 kit

-

DMSO (for MTT assay)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count MDA-MB-231 cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

-

c-PAF Treatment: Prepare serial dilutions of c-PAF in serum-free medium (e.g., 0, 1, 10, 100, 1000 nM).

-

Remove the medium from the wells and replace it with 100 µL of the appropriate c-PAF dilution. Include vehicle-only wells as a control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT/CCK-8 Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance on a microplate reader. For MTT, read at 570 nm. For CCK-8, read at 450 nm.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis and necrosis induced by c-PAF using flow cytometry.[7][8]

Materials:

-

Cells of interest (e.g., MDA-MB-231)

-

6-well cell culture plates

-

This compound (c-PAF)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Sterile PBS

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.[9]

-

Treatment: Treat the cells with the desired concentration of c-PAF (e.g., 10 µM) or vehicle control for a specified time (e.g., 48-72 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour.

-

Analysis: Differentiate cell populations:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Protocol 3: Western Blot Analysis of MAPK/ERK Pathway Activation

This protocol is used to detect the phosphorylation of key signaling proteins, such as ERK1/2, following c-PAF stimulation.

Materials:

-

Cells of interest cultured in 6-well plates

-

This compound (c-PAF)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Starvation: Grow cells to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

c-PAF Stimulation: Treat cells with c-PAF (e.g., 100 nM) for various short time points (e.g., 0, 5, 15, 30, 60 minutes). The untreated (0 min) sample serves as a control.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C, diluted according to the manufacturer's instructions.

-

Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]